1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Description
Key Structural Features:
- Bond Lengths :
- Bond Angles :
The trifluoromethylsulfonyl group adopts a trigonal pyramidal geometry around sulfur, while the benzene ring remains planar with minor deviations (<5°) due to substituent electronegativity. Computational studies reveal a dipole moment of 5.2 Debye, driven by the polar -SO₂CF₃ group.
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 303.10 g/mol | |
| TPSA (Topological PSA) | 34.14 Ų | |
| LogP (Octanol-Water) | 2.875 | |
| Rotatable Bonds | 2 |
Electronic Effects of Trifluoromethylsulfonyl and Bromomethyl Substituents
The electronic landscape of the molecule is dominated by the strong electron-withdrawing nature of the -SO₂CF₃ group, which exerts both inductive (-I) and resonance (-R) effects. In contrast, the bromomethyl group contributes moderate electron withdrawal via inductive effects (-I).
Hammett Substituent Constants:
- -SO₂CF₃ :
- -CH₂Br :
The combined electronic effects result in significant deactivation of the benzene ring, reducing its susceptibility to electrophilic aromatic substitution. Density Functional Theory (DFT) calculations show a charge distribution of +0.42 e⁻ on the benzene ring, with the -SO₂CF₃ group bearing -0.87 e⁻.
Resonance and Inductive Contributions:
- The -SO₂CF₃ group withdraws electron density via conjugation with the sulfonyl moiety, stabilizing negative charges in transition states.
- The bromomethyl group’s inductive effect polarizes the C-Br bond, facilitating nucleophilic substitution reactions.
Comparative Analysis with Ortho/Meta/Para Isomers
The positional isomerism of -SO₂CF₃ and -CH₂Br groups significantly alters physicochemical and electronic properties.
Electronic Effects by Position:
| Isomer | Substituent Position | Hammett σ Value | Reactivity toward SN2 |
|---|---|---|---|
| Ortho | 1-Br, 2-SO₂CF₃ | σ = +0.89 | Low (steric hindrance) |
| Meta | 1-Br, 3-SO₂CF₃ | σ = +1.13 | Moderate |
| Para | 1-Br, 4-SO₂CF₃ | σ = +1.19 | High (resonance synergy) |
- Meta Isomer : The 1,3-disubstitution pattern minimizes steric clash but limits resonance stabilization compared to the para isomer.
- Para Isomer : Enhanced resonance between -SO₂CF₃ and the ring increases electrophilicity at the bromomethyl site.
- Ortho Isomer : Steric hindrance between substituents reduces reactivity, despite strong electronic effects.
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJNPDLDAEZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866208-07-3 | |
| Record name | 3-(Trifluoromethylsulfonyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of 3-(Trifluoromethylsulfonyl)benzyl Alcohol
- Starting Material: 3-(Trifluoromethylsulfonyl)benzyl alcohol
- Reagent: Phosphorus tribromide (PBr3)
- Solvent: Diethyl ether
- Conditions: The reaction is typically carried out at low temperature (0 °C) initially, then allowed to proceed overnight at room temperature.
- Workup: The reaction mixture is partitioned between water and diethyl ether, the organic layer dried over solid sodium hydroxide, and solvent removed under vacuum.
- Yield: High yields reported, e.g., 91% isolated yield of the benzyl bromide product.
This method is a classic halogenation of a primary alcohol to the corresponding bromide, facilitated by PBr3, which is efficient and selective for benzylic positions even in the presence of electron-withdrawing groups like trifluoromethylsulfonyl.
Alternative Routes via Cross-Coupling and Benzyne Chemistry
- Trifluoromethylsulfonylation of Benzynes: The trifluoromethylsulfonyl group can be introduced onto benzene derivatives via benzyne intermediates generated from aryl triflates and fluoride sources, followed by reaction with sodium trifluoromethanesulfinate salts. This method allows direct synthesis of aryl trifluoromethylsulfonyl compounds, which can then be further functionalized.
- Copper(I)-Catalyzed Cross-Coupling: Diaryliodonium salts can be reacted with trifluoromethanesulfinic acid salts in the presence of copper(I) catalysts to yield trifluoromethylsulfonyl-substituted benzenes, which serve as intermediates for further bromomethylation.
- Base-Promoted Coupling with (Trifluoromethyl)trimethylsilane: Sulfonyl fluorides can be converted to trifluoromethylsulfonyl arenes using fluoride-catalyzed cross-coupling with trifluoromethyltrimethylsilane under mild conditions.
However, these methods primarily focus on the introduction of the trifluoromethylsulfonyl group rather than the bromomethyl group and are typically used earlier in the synthetic sequence.
Functionalization of Benzyl Bromide Derivatives
Once 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene is prepared, it can be used as an intermediate in further synthetic transformations, such as nucleophilic substitutions or coupling reactions.
Data Table of Key Preparation Parameters
| Step | Starting Material | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3-(Trifluoromethylsulfonyl)benzyl alcohol | Phosphorus tribromide | Diethyl ether | 0 °C to room temp | Overnight | 91 | Classic halogenation to benzyl bromide |
| 2 | Aryl triflate or diaryliodonium salt | NaSO2CF3, Cu(I) salt | Various | Heating (varies) | Several hours | Moderate to good | For trifluoromethylsulfonylation |
| 3 | Sulfonyl fluoride | (Trifluoromethyl)trimethylsilane + base | Mild solvents | Mild conditions | Hours | High | Fluoride-catalyzed cross-coupling |
Research Findings and Considerations
- The bromination of benzyl alcohols with phosphorus tribromide is highly efficient and selective, even in the presence of electron-withdrawing trifluoromethylsulfonyl groups, yielding the desired benzyl bromide in high purity and yield.
- The trifluoromethylsulfonyl group can be introduced via benzyne intermediates or copper(I)-catalyzed cross-coupling methods, which provide versatile access to aryl trifluoromethylsulfonyl compounds that can be further functionalized.
- The stability of the trifluoromethylsulfonyl group under the bromination conditions is notable, allowing direct bromination without protecting groups.
- Alternative synthetic routes may involve the use of sulfonyl fluorides and trifluoromethyltrimethylsilane reagents under mild conditions, offering high yields and functional group tolerance.
Chemical Reactions Analysis
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including substitution reactions. In these reactions, the bromide group can be replaced by other nucleophiles, leading to the formation of different products . Common reagents used in these reactions include sodium azide (NaN3), potassium cyanide (KCN), and various amines . The major products formed from these reactions depend on the nucleophile used and the reaction conditions .
Scientific Research Applications
Medicinal Chemistry
The compound has shown notable potential in medicinal chemistry due to its biological activity. Research indicates that 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene exhibits toxicity against certain cancer cell lines, suggesting its use as a lead compound for developing new anticancer drugs. The trifluoromethylsulfonyl moiety enhances its binding affinity to biological targets, which may lead to the inhibition of critical enzymes involved in cellular proliferation.
Case Studies
- Antitumor Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of specific tumor cell lines, highlighting its potential as an antitumor agent.
- Enzyme Inhibition : Interaction studies reveal that this compound can effectively inhibit enzymes associated with cancer progression, making it a candidate for further therapeutic investigations.
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials such as metal-organic frameworks (MOFs) and single-atom catalysts (SACs). The unique functional groups allow for the formation of robust frameworks that can be employed in gas storage and separation processes.
Applications
- Metal-Organic Frameworks (MOFs) : The compound can serve as a building block for creating MOFs with enhanced stability and selectivity for various gases.
- Single-Atom Catalysts (SACs) : Its structure facilitates the development of SACs that demonstrate high catalytic activity for reactions such as hydrogenation and oxidation.
Fluorophores and Photonic Applications
The presence of the trifluoromethyl group enables the development of fluorophores, which are compounds that emit light upon excitation. This property is valuable in various applications, including:
- Biological Imaging : Fluorophores derived from this compound can be used in imaging techniques to track biological processes in living organisms.
- Optoelectronics : The compound's photonic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene involves its ability to act as an electrophile in substitution reactions . The bromide group is a good leaving group, allowing the compound to react with various nucleophiles . The trifluoromethylsulfonyl group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles . This reactivity is crucial for its applications in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related bromomethyl-substituted benzene derivatives (Table 1):
Biological Activity
1-(Bromomethyl)-3-(trifluoromethylsulfonyl)benzene, also known as B1373536, is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound features a bromomethyl group and a trifluoromethylsulfonyl moiety, which are critical for its biological interactions. The presence of these functional groups suggests potential reactivity and interaction with various biomolecules.
This compound has been found to engage in several biochemical interactions:
- Enzyme Interactions : It may influence enzyme activity by binding to active or allosteric sites, leading to either inhibition or activation of enzymatic functions.
- Cellular Effects : The compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For instance, it has been shown to affect metabolic pathways by influencing the expression of genes involved in these processes .
The mechanism by which this compound exerts its effects is multifaceted:
- Binding Affinity : The compound binds to specific biomolecules, resulting in conformational changes that affect their activity. This interaction can initiate downstream signaling pathways that lead to various cellular responses .
- Transport and Distribution : It interacts with transport proteins that facilitate its movement across cellular membranes, affecting its localization and accumulation within cells.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .
- Toxicological Studies : In animal models, the compound's effects have been dose-dependent. Lower doses may enhance cellular functions, while higher doses could lead to cytotoxicity and disruption of normal cellular processes .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Activity : A study evaluated the antibacterial properties of related compounds and found that modifications in the structure could enhance activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. This suggests that similar derivatives might exhibit comparable or improved efficacy .
- Mechanistic Insights : Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to affect polyketide synthase activity in Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene?
The compound is synthesized via bromination of precursors like 1,3-bis(fluoromethyl)benzene using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media. Reaction conditions (e.g., temperature, catalyst) must be optimized to ensure selective bromination at the methyl position . Alternative methods may involve functionalizing pre-existing trifluoromethylsulfonyl-containing benzene derivatives with bromomethyl groups under radical-initiated conditions, though specific protocols require validation .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies protons on the bromomethyl (-CH₂Br) and aromatic groups, while ¹⁹F NMR confirms the trifluoromethylsulfonyl (-SO₂CF₃) moiety.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., 239.03 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography: For solid-state structure determination, though crystallization may require inert atmospheres due to bromine’s reactivity .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. The bromomethyl group is a potent alkylating agent, requiring fume hoods for manipulation.
- Storage: Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
- Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How does the trifluoromethylsulfonyl group influence electronic properties in cross-coupling reactions?
The -SO₂CF₃ group is a strong electron-withdrawing group, polarizing the benzene ring and enhancing electrophilicity at the bromomethyl site. This facilitates nucleophilic substitution (e.g., Suzuki-Miyaura couplings) but may require palladium catalysts with high electron-deficient ligand systems (e.g., XPhos) to stabilize intermediates. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies optimize regioselectivity in Diels-Alder reactions involving this compound?
When using this compound as a dienophile, regioselectivity depends on:
- Lewis Acid Catalysis: LDA (lithium diisopropylamide) in THF coordinates with the electron-deficient dienophile, directing endo transition states.
- Solvent Effects: Non-polar solvents (e.g., toluene) favor kinetic control, while polar aprotic solvents (e.g., DMF) may alter transition-state geometry.
- Substituent Effects: The -SO₂CF₃ group sterically and electronically biases adduct formation, favoring para-substituted products in furan-based reactions .
Q. How can computational tools aid in studying its reaction mechanisms?
- Molecular Dynamics (MD): Simulate solvent interactions and transition states using software like UCSF Chimera .
- Docking Studies: Predict binding affinities in catalytic systems (e.g., enzyme inhibition) by modeling interactions between the bromomethyl group and active sites.
- Electrostatic Potential Maps: Visualize electron-deficient regions to rationalize nucleophilic attack patterns .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 48% vs. 61% in similar brominations) may arise from:
- Impurity Profiles: Side reactions (e.g., di-bromination) can occur if stoichiometry is miscalculated.
- Purification Methods: Column chromatography vs. distillation may recover different product ratios.
- Catalyst Aging: Freshly prepared AlBr₃ vs. commercial stocks may vary in activity. Systematic DOE (Design of Experiments) approaches are recommended to identify critical parameters .
Methodological Resources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
